2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C22H19NO3S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Based on its structure, it may interact with various biological targets, such as enzymes or receptors, to exert its effects .
Mode of Action
The compound’s structure suggests that it might undergo reactions similar to the wittig reaction, which allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, such as the tricarboxylic acid cycle, pentose phosphate pathway, and glycolysis .
Pharmacokinetics
Similar compounds have shown a wide range of mean residence times in circulation and significant variation in distribution levels among organs and tissues .
Result of Action
Similar compounds have shown to reduce growth and alter fungal metabolism without reduction in growth rate .
Action Environment
Research has shown that creating a local acid-like environment in an alkaline medium can enhance the performance of certain reactions .
Biologische Aktivität
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid, commonly known as Epalrestat, is a thiazolidinedione derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer treatment. This article reviews the biological activity of Epalrestat, summarizing its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Epalrestat has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃NO₃S₂ |
Molecular Weight | 319.40 g/mol |
CAS Number | 82159-09-9 |
Solubility | Moderately soluble |
Lipophilicity | Log P = 2.75 |
Epalrestat exhibits its biological activity primarily through the inhibition of aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol. This pathway is implicated in diabetic complications, leading to oxidative stress and cellular damage. By inhibiting this enzyme, Epalrestat helps to reduce sorbitol accumulation in cells, thereby mitigating diabetic complications such as neuropathy and retinopathy .
Antidiabetic Effects
Epalrestat has been evaluated for its antidiabetic properties in several studies. It has shown effectiveness in reducing blood glucose levels and improving insulin sensitivity in diabetic animal models. A clinical study reported that patients treated with Epalrestat experienced significant reductions in neuropathic symptoms compared to a placebo group .
Anticancer Activity
Recent research has explored the anticancer potential of Epalrestat. In vitro studies demonstrated that Epalrestat exhibits cytotoxic effects on various cancer cell lines, including colorectal and breast cancer cells. The compound induced apoptosis and inhibited cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HCT-116 (colorectal) | 28.85 | Induction of apoptosis | |
MCF7 (breast) | 30.00 | Cell cycle arrest |
Case Studies
- Diabetic Neuropathy : A double-blind, placebo-controlled trial evaluated the efficacy of Epalrestat in patients with diabetic neuropathy. Results indicated a significant improvement in neuropathic symptoms after 12 weeks of treatment, with no severe adverse effects reported .
- Cancer Treatment : A study focusing on colorectal cancer treatment found that Epalrestat significantly reduced tumor growth in xenograft models. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls .
Cytotoxicity and Safety Profile
Cytotoxicity studies have shown that while Epalrestat is effective against cancer cells, it exhibits low toxicity towards normal cell lines such as L929 fibroblasts. This selective toxicity suggests a favorable safety profile for therapeutic applications .
Table 2: Cytotoxicity Results
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Epalrestat | L929 | 100 | 90 |
HCT-116 | 50 | 70 | |
MCF7 | 100 | 65 |
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c1-15(12-16-8-4-2-5-9-16)13-19-20(24)23(22(27)28-19)18(21(25)26)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,25,26)/b15-12+,19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQUNCQSFRUPO-JGEPBQDUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.